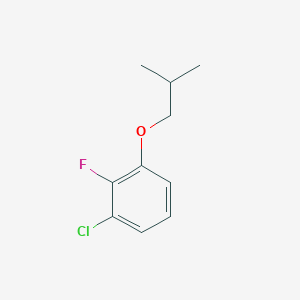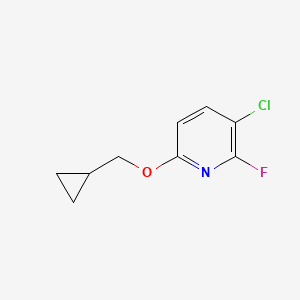
1,2-Dichloro-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-propoxybenzene is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of two chlorine atoms and a propoxy group attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-propoxybenzene can be synthesized through the reaction of 1,2-dichlorobenzene with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
This process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-propoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atoms can also be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Nucleophiles such as sodium methoxide can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrocarbons
Substitution: Substituted benzenes with various functional groups.
Applications De Recherche Scientifique
1,2-Dichloro-4-propoxybenzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-dichloro-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichlorobenzene
- 1,4-Dichlorobenzene
- 1,2,4-Trichlorobenzene
- 1-Allyloxy-4-propoxybenzene
- 1,4-Diallyloxybenzene
- 1,4-Dipropoxybenzene
Uniqueness
1,2-Dichloro-4-propoxybenzene is unique due to the presence of both chlorine atoms and a propoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses further highlight its uniqueness .
Propriétés
IUPAC Name |
1,2-dichloro-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBJYNQDPBXJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(3-Chlorophenyl)methyl]diethylamine](/img/structure/B8029661.png)

